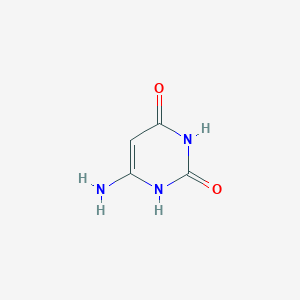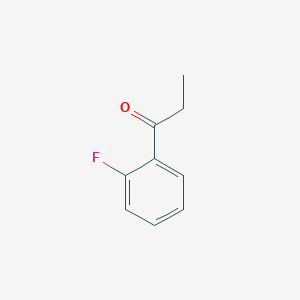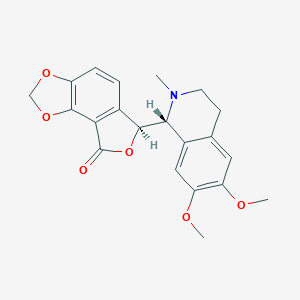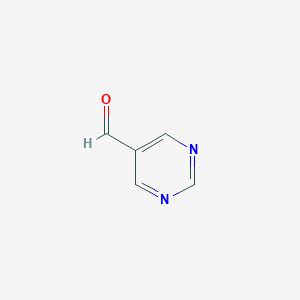
Pyrimidine-5-carbaldehyde
Übersicht
Beschreibung
Pyrimidine-5-carbaldehyde, also known as 5-Pyrimidinecarboxaldehyde, is a chemical compound with the empirical formula C5H4N2O . It is used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .
Synthesis Analysis
The synthesis of Pyrimidine-5-carbaldehyde involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of Pyrimidine-5-carbaldehyde consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 108.098 Da, and the monoisotopic mass is 108.032364 Da .
Chemical Reactions Analysis
Pyrimidine-5-carbaldehyde undergoes various chemical reactions. For instance, it reacts with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane to form (S)- and ®-pyrimidyl alkanol . It also undergoes a sequence of reactions of SNAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
Physical And Chemical Properties Analysis
Pyrimidine-5-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 225.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 92.6±26.3 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Condensed Azines
Pyrimidine-5-carbaldehyde reacts with methyl 3-aminocrotonate to produce pyrido[2,3-d]pyrimidine, which further reacts to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These reactions showcase the compound's role in constructing complex heterocyclic frameworks, confirmed by XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Asymmetric Synthesis without Chiral Additives
Enantiomerically enriched pyrimidyl alkanol, with either S or R configuration, is obtained from pyrimidine-5-carbaldehyde through reaction with diisopropylzinc, without the addition of chiral substances. This process, combined with asymmetric autocatalysis, leads to amplification of the enantiomeric excess, showcasing the compound's utility in asymmetric synthesis (Soai, Sato, Shibata, Komiya, Hayashi, Matsueda, Imamura, Hayase, Morioka, Tabira, Yamamoto, & Kowata, 2003).
Antimicrobial Activity
Pyrimidine-5-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves a one-pot, three-component reaction, leading to novel pyrimido[4,5-d]pyrimidine derivatives, which demonstrate significant antimicrobial activity (Abu-Melha, 2014).
Preparation of Pyrimidine-5-carbaldehydes
A facile synthetic route for pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been described, highlighting a one-pot process that underscores the compound's accessibility and the efficiency of its synthesis (Mathews & Asokan, 2007).
Enantioselective Synthesis Using Chiral Silica
Highly enantioselective synthesis using artificially designed chiral inorganic materials like right- and left-handed helical silica has been achieved, leading to the enantiomerically enriched 5-pyrimidyl alkanol by reacting pyrimidine-5-carbaldehyde with diisopropylzinc (Sato, Kadowaki, Urabe, Jung, Ono, Shinkai, & Soai, 2003).
Wirkmechanismus
Target of Action
Pyrimidine-5-carbaldehyde, also known as Pyrimidine-5-carboxaldehyde, is a chemical compound that plays a role in various biochemical processes. The primary target of this compound is the respiratory system . .
Mode of Action
It is known that pyrimidines, in general, are crucial components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates .
Biochemical Pathways
Pyrimidine-5-carbaldehyde is involved in the pyrimidine metabolism pathway . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidines are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .
Result of Action
It is known that pyrimidines and their derivatives have a wide spectrum of biological activity . They are components of many biologically active compounds, making them an important pharmacophore for the development of new drugs .
Safety and Hazards
Eigenschaften
IUPAC Name |
pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREJAOSUHFGDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375493 | |
| Record name | Pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carbaldehyde | |
CAS RN |
10070-92-5 | |
| Record name | Pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes pyrimidine-5-carbaldehyde particularly interesting in the context of asymmetric catalysis?
A1: Pyrimidine-5-carbaldehyde exhibits a unique ability to participate in asymmetric autocatalysis, where the chiral product of a reaction acts as a catalyst for its own formation. This phenomenon, first discovered by Soai, is significant as it provides a potential explanation for the origin of homochirality in biological systems. [, , , , ]
Q2: Could you elaborate on the role of pyrimidine-5-carbaldehyde in the Soai reaction?
A2: In the Soai reaction, pyrimidine-5-carbaldehyde reacts with diisopropylzinc (i-Pr2Zn) in the presence of a chiral initiator. The product, a chiral 5-pyrimidyl alkanol, can then catalyze the addition of i-Pr2Zn to more pyrimidine-5-carbaldehyde, preferentially forming the same enantiomer. [, , , , ]
Q3: How efficient is this autocatalytic process?
A3: The Soai reaction exhibits remarkable efficiency in amplifying enantiomeric excess. Studies have shown that starting with a pyrimidyl alkanol catalyst with an enantiomeric excess (ee) as low as 0.00005%, the reaction can produce the same alkanol with >99.5% ee after several cycles. This represents a tremendous amplification of chirality. [, , ]
Q4: Beyond the Soai reaction, are there other catalytic applications of pyrimidine-5-carbaldehyde?
A4: While the focus has predominantly been on asymmetric autocatalysis, pyrimidine-5-carbaldehyde derivatives are explored for their potential in various catalytic transformations. For example, they have been investigated as precursors for the synthesis of 5-deazaflavine derivatives, which may exhibit catalytic activities. []
Q5: What is the molecular formula and weight of pyrimidine-5-carbaldehyde?
A5: Pyrimidine-5-carbaldehyde (C5H4N2O) has a molecular weight of 108.09 g/mol.
Q6: How do structural modifications of pyrimidine-5-carbaldehyde affect its activity in asymmetric autocatalysis?
A6: Studies have explored the impact of substituents at various positions of the pyrimidine ring. For instance, introducing an alkynyl group at the 2-position can lead to extremely high enantioselectivity in the Soai reaction. [, ] Conversely, certain substituents can hinder the autocatalytic process. []
Q7: Have there been any studies investigating the impact of different chiral initiators on the Soai reaction?
A7: Yes, a wide range of chiral initiators have been examined, including alcohols, amines, amino acids, hydrocarbons, metal complexes, and even inorganic crystals like quartz. Interestingly, the Soai reaction exhibits high sensitivity to the chirality of these initiators, often producing pyrimidyl alkanols with the same absolute configuration as the initiator. [, , , , , , , , , , , ]
Q8: Can you provide an example of how a specific structural modification impacted the selectivity of the reaction?
A8: Research using 2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde demonstrated significant enhancement in enantiomeric excess amplification during the Soai reaction. This derivative allowed for the highest reported enhancements within a single reaction cycle, highlighting the impact of specific structural modifications on reaction selectivity. []
Q9: Has computational chemistry been employed to study the Soai reaction mechanism?
A9: Yes, computational studies, including DFT calculations, have provided valuable insights into the mechanism of asymmetric autocatalysis. These investigations have explored the formation of zinc alkoxide intermediates, their aggregation behavior, and the factors influencing enantioselectivity. [, , ]
Q10: Are there any QSAR models developed for predicting the activity of pyrimidine-5-carbaldehyde derivatives?
A10: While QSAR models specific to the asymmetric autocatalytic activity of pyrimidine-5-carbaldehyde derivatives are less common, there have been efforts to develop QSAR models for related compounds with potential applications as FLT3 inhibitors. These models consider structural features crucial for inhibitory activity, providing insights that could be extrapolated to other pyrimidine-based compounds. []
Q11: What is known about the stability of pyrimidine-5-carbaldehyde under different conditions?
A11: The stability of pyrimidine-5-carbaldehyde can vary depending on the specific conditions, including solvent, temperature, and presence of other reagents. It is generally susceptible to hydrolysis, particularly under acidic conditions. [] Some derivatives have been designed to enhance stability. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




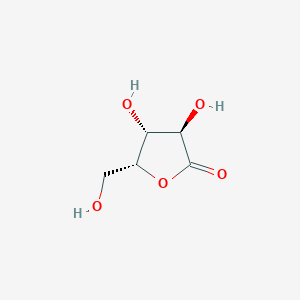
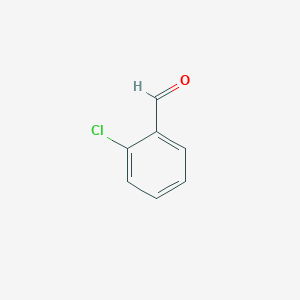


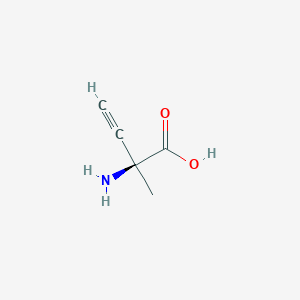
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)




